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Abstract
BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid

levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 has

emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes.

This technical guide provides a comprehensive overview of the discovery and development

history of BI-135585, from its initial structure-based design and preclinical evaluation to its

progression into clinical trials. Detailed experimental methodologies, quantitative data, and key

signaling pathways are presented to offer a thorough understanding of this investigational drug.

Introduction
Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of

physiological processes, including metabolism, inflammation, and stress response. While

circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis,

local concentrations within specific tissues are fine-tuned by the 11β-hydroxysteroid

dehydrogenase (11β-HSD) enzymes.[1] There are two main isoforms: 11β-HSD1, which

primarily acts as a reductase to generate active cortisol from inactive cortisone, and 11β-HSD2,

which inactivates cortisol by converting it back to cortisone.[1]
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In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity

of 11β-HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2

diabetes.[2] This has led to the hypothesis that selective inhibition of 11β-HSD1 could offer a

novel therapeutic approach for these conditions. BI-135585 was developed by Boehringer

Ingelheim as a potent and selective inhibitor of 11β-HSD1.

Discovery and Preclinical Development
The discovery of BI-135585 was a result of a focused structure-based molecular design

strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with

moderate 11β-HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and

biological testing, the oxazinanone-based scaffold was optimized to enhance potency and

improve pharmacokinetic properties. This effort led to the identification of BI-135585.

In Vitro and Cellular Activity
BI-135585 demonstrated potent inhibitory activity against 11β-HSD1 in both enzymatic and

cellular assays.

Assay Type Target Species IC50 Reference

In Vitro Enzyme

Assay
11β-HSD1 Human 4.3 nM

Cellular Assay 11β-HSD1
Human

Adipocytes

Not explicitly

stated, but potent

BI-135585 also exhibited high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2,

which is crucial to avoid off-target effects such as mineralocorticoid excess.

Preclinical Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic profile and in vivo efficacy of BI-135585 were evaluated in animal models.
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Species Dosing Key Findings Reference

Cynomolgus Monkey Oral

Dose-dependent

inhibition of 11β-

HSD1 in adipose

tissue.

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to

assess its impact on the HPA axis. The study found no significant changes in adrenal function,

as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase

in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining

within reference ranges.[3][4] This suggests that selective 11β-HSD1 inhibition with this class

of compounds does not cause obvious over-activation of the HPA axis.[3][4]

Clinical Development
BI-135585 entered human clinical trials in 2011 to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics.

Phase I/II Clinical Trial
A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed

single and multiple ascending doses of BI-135585 in healthy volunteers and patients with type

2 diabetes.[5]

Study Design:

Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of BI-135585.

Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral

doses of BI-135585 (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

Key Findings:
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Parameter Result Reference

Safety and Tolerability

BI-135585 was generally safe

and well-tolerated over the 14-

day treatment period. No major

safety issues were reported.

[5]

Pharmacokinetics

After multiple doses, the

plasma exposure (Area Under

the Curve) of BI-135585

increased in a dose-

proportional manner. The

terminal half-life was

approximately 55-65 hours,

supporting once-daily dosing.

[5]

Pharmacodynamics (Liver)

Inhibition of hepatic 11β-HSD1

was assessed by measuring

the urinary ratio of

(tetrahydrocortisol + allo-

tetrahydrocortisol) /

tetrahydrocortisone

[(THF+allo-THF)/THE]. A

significant decrease in this

ratio was observed, indicating

target engagement in the liver.

[5]

Pharmacodynamics (Adipose

Tissue)

Ex vivo analysis of

subcutaneous adipose tissue

biopsies showed that a single

dose of BI-135585 resulted in

a median 11β-HSD1 inhibition

of 90%. However, after 14

days of continuous treatment,

the median inhibition was

lower (31% or less).

[5]

HPA Axis Effects Mild activation of the HPA axis

was observed, with slightly

increased but still normal

[5]
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levels of adrenocorticotropic

hormone (ACTH) and

increased total urinary corticoid

excretion. Plasma cortisol

levels remained unchanged.

Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid metabolism and

the mechanism of action of BI-135585.
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Caption: Mechanism of 11β-HSD1 action and inhibition by BI-135585.
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Clinical Trial Workflow
The diagram below outlines the general workflow of the Phase I/II clinical trial for BI-135585.

Screening Phase

Single Ascending Dose (Healthy Volunteers) Multiple Ascending Dose (Type 2 Diabetes Patients)

Follow-up Phase

Informed Consent &
Eligibility Screening

Single Oral Dose of
BI-135585 or Placebo

Once-Daily Oral Dosing
(5-200 mg BI-135585 or Placebo)

for 14 Days

Pharmacokinetic &
Pharmacodynamic

Assessments

Safety Follow-up

Pharmacokinetic &
Pharmacodynamic

Assessments
(including adipose biopsies)

Click to download full resolution via product page

Caption: Workflow of the Phase I/II clinical trial of BI-135585.

Detailed Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Scintillation
Proximity Assay)
This high-throughput assay is used to quantify the inhibitory potential of compounds against

11β-HSD1.
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Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol

by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody

coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody

on the bead, the emitted beta particles are close enough to excite the scintillant within the

bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to

generate a signal.[6][7]

Materials:

Microsomes from cells expressing human 11β-HSD1.

[3H]cortisone (radiolabeled substrate).

NADPH (cofactor).

Monoclonal anti-cortisol antibody.

Protein A-coated SPA beads.

Test compound (BI-135585) at various concentrations.

Assay buffer.

Microplates (96- or 384-well).

Procedure:

Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a

microplate.

Add the 11β-HSD1 microsomes to initiate the reaction.

Add [3H]cortisone to the wells.

Incubate the plate to allow the enzymatic reaction to proceed.

Stop the reaction.
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Add the anti-cortisol antibody and SPA beads.

Incubate to allow for antibody-cortisol binding.

Read the plate on a microplate scintillation counter.

Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol

generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by

50%, is calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue
This assay assesses the ability of a drug to inhibit 11β-HSD1 in a physiologically relevant

tissue.

Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The

tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is

measured to determine the level of 11β-HSD1 activity.[8]

Procedure:

Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment

with BI-135585.

Wash and mince the adipose tissue fragments.

Incubate the tissue fragments in a buffer containing [3H]cortisone.

After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethyl

acetate).[9]

Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

Quantify the amount of radioactivity in the cortisone and cortisol fractions using a

scintillation counter.
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Data Analysis: The percentage of 11β-HSD1 inhibition is calculated by comparing the

conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment

samples.

Assessment of Hepatic 11β-HSD1 Inhibition (Urinary
Steroid Metabolite Ratio)
This non-invasive method is used to assess the systemic and particularly hepatic activity of

11β-HSD1.

Principle: The activity of 11β-HSD1 in the liver is reflected in the urinary ratio of cortisol

metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites

(tetrahydrocortisone). Inhibition of 11β-HSD1 leads to a decrease in this ratio.[5][10]

Procedure:

Collect urine samples from study participants over a specified period (e.g., 24 hours).

Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to

measure total (conjugated and unconjugated) metabolites.

Extract the steroid metabolites from the urine, for example, using solid-phase extraction.

[10]

Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF),

and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as

gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[10][11]

Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio

following drug administration indicates inhibition of 11β-HSD1.

Conclusion
BI-135585 is a potent and selective 11β-HSD1 inhibitor that has demonstrated target

engagement in both preclinical models and human clinical trials. Its discovery and development

highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of
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type 2 diabetes and other metabolic disorders. The clinical data indicate that BI-135585 is

generally well-tolerated and effectively inhibits hepatic 11β-HSD1. The observation of a less

sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The

comprehensive data and methodologies presented in this guide provide a valuable resource for

researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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